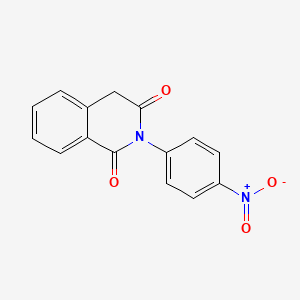

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitrophenyl group attached to the isoquinoline core, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione typically involves the condensation of isoquinoline derivatives with nitrobenzene derivatives under specific reaction conditions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The isoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities and structural similarity to 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione.

Quinoline: Another nitrogen-containing heterocycle with similar chemical properties.

Isoquinoline: The parent compound of this compound, sharing the same core structure.

Uniqueness

This compound is unique due to the presence of the nitrophenyl group, which can significantly alter its chemical reactivity and biological properties compared to other isoquinoline derivatives. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione is a synthetic compound belonging to the isoquinoline family, notable for its diverse biological activities. Its structure features a nitrophenyl substituent and a dione moiety, which contribute to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₀N₂O₄

- Structural Features : The compound contains a nitro group at the 4-position of the phenyl ring and a dione structure that enhances its electrophilic character. This arrangement is significant for its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes:

- Tyrosyl DNA Phosphodiesterase II (TDP2) : This enzyme plays a crucial role in DNA repair mechanisms. The compound has been identified as a selective inhibitor of TDP2, with an IC50 value of approximately 1.9 μM. This inhibition enhances the efficacy of topoisomerase II-targeting anticancer drugs .

Anticancer Potential

The compound's ability to inhibit TDP2 suggests potential applications in oncology. By blocking DNA repair pathways, it may sensitize cancer cells to chemotherapy agents that induce DNA damage.

Structure-Activity Relationship (SAR)

Studies have explored the SAR of isoquinoline derivatives, highlighting specific modifications that enhance biological activity. For instance:

- Derivatives with different substituents at the 6-position demonstrated varying degrees of TDP2 inhibition, indicating that structural modifications can significantly impact pharmacological properties .

Study on TDP2 Inhibition

A comprehensive study screened a library of isoquinoline derivatives for their ability to inhibit TDP2. The findings revealed that several analogues of this compound exhibited potent inhibitory activity without affecting homologous enzymes like TDP1 . This specificity is crucial for developing targeted therapies with minimal side effects.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(4-Aminophenyl)isoquinoline-1,3(2H,4H)-dione | Amino substitution at the 6-position | Enhanced solubility and potential bioactivity |

| 4-Diazoisoquinoline-1,3(2H,4H)-dione | Diazo group substitution | Potential for photochemical applications |

| 8-Aminoisoquinoline-1,3(2H,4H)-dione | Amino group at the 8-position | Increased reactivity towards electrophiles |

The presence of the nitro group in this compound enhances its electrophilic character compared to other derivatives.

Properties

CAS No. |

83907-65-7 |

|---|---|

Molecular Formula |

C15H10N2O4 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C15H10N2O4/c18-14-9-10-3-1-2-4-13(10)15(19)16(14)11-5-7-12(8-6-11)17(20)21/h1-8H,9H2 |

InChI Key |

SXGLTZQCRMQKFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.